CID 78070752
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Overview
Description
CID 78070752 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry
Preparation Methods
The preparation of CID 78070752 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
CID 78070752 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
CID 78070752 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is investigated for its potential therapeutic properties. Additionally, it has industrial applications in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78070752 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 78070752 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable chemical structures and propertiesSome similar compounds include those found in the PubChem database with similar 2-D and 3-D neighboring sets .
Properties
Molecular Formula |
H2O4P2Si2 |
---|---|
Molecular Weight |
184.13 g/mol |
InChI |
InChI=1S/H2O4P2Si2/c1-5-2-8-4-6-3-7-1/h5-6H |
InChI Key |
MIVTXEBVCMVZIV-UHFFFAOYSA-N |
Canonical SMILES |
O1[Si]OPO[Si]OP1 |
Origin of Product |
United States |
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